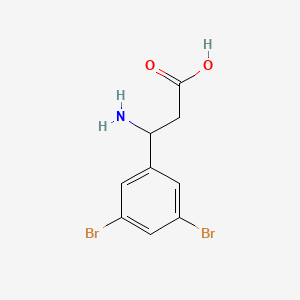
11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione: is a synthetic steroid compound with significant pharmacological properties. It is structurally related to other corticosteroids and is often used in the synthesis of various steroid-based medications. This compound is known for its anti-inflammatory and immunosuppressive effects, making it valuable in medical treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Oxidation: Conversion of hydroxyl groups to ketones or other functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Biocatalysis: Utilizing enzymes to catalyze specific reactions.
Chemical Catalysis: Employing chemical catalysts to improve reaction efficiency and yield.
Purification: Techniques like crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, chloroform, and dimethyl sulfoxide.
Major Products:
11-Keto-6a-methylpregna-1,4-dien-3,20,21-trione: Formed through oxidation.
6a-Methylpregna-1,4-dien-3,20,21-trione: Resulting from reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of various steroid-based compounds.
Biology:
Cell Signaling Studies: Investigating the role of steroids in cellular signaling pathways.
Medicine:
Anti-inflammatory Drugs: Utilized in the development of medications for inflammatory conditions.
Immunosuppressive Agents: Applied in treatments requiring immune system suppression, such as organ transplants.
Industry:
Pharmaceutical Manufacturing: Integral in the production of steroid-based pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways: 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione exerts its effects by binding to glucocorticoid receptors in cells. This binding initiates a cascade of molecular events, leading to:
Inhibition of Pro-inflammatory Cytokines: Reducing inflammation.
Suppression of Immune Response: Lowering immune activity to prevent tissue damage.
Comparaison Avec Des Composés Similaires
- 11ß-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione
- 21-Chloro-9-fluoro-11ß-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione
- 11ß,16a,17,21-Tetrahydroxypregna-1,4-dien-3,20-dione
Uniqueness: 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione stands out due to its specific hydroxylation and methylation pattern, which enhances its pharmacological activity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C22H28O4 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-(11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-16,18,20,25H,4-5,8,10H2,1-3H3 |
Clé InChI |
SAEWKRGIAWAQEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)



![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)


